2-Methoxyphenylhydrazine Hydrochloride
Overview
Description
2-Methoxyphenylhydrazine Hydrochloride is an organic compound with the chemical formula C7H10N2O·HCl. This compound has been studied for its potential as an antitumor agent and has shown promising results in inhibiting the growth of certain cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxyphenylhydrazine Hydrochloride can be synthesized by reacting 2-Methoxyphenylhydrazine with hydrochloric acid . One method involves dissolving this compound in ethanol and adding malonaldehyde bisdimethylacetal, followed by heating to reflux for 2 hours .
Industrial Production Methods: Industrial production methods typically involve the reaction of 2-Methoxyphenylhydrazine with hydrochloric acid under controlled conditions to yield this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxyphenylhydrazine Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo substitution reactions where the methoxy or hydrazine groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and other electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while reduction can produce hydrazine derivatives .
Scientific Research Applications
2-Methoxyphenylhydrazine Hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Methoxyphenylhydrazine Hydrochloride involves its interaction with molecular targets and pathways within cells. It is believed to exert its effects by inhibiting the growth of cancer cells through the disruption of cellular processes and pathways essential for cell proliferation . The exact molecular targets and pathways involved are still under investigation, but it is thought to interfere with DNA synthesis and repair mechanisms .
Comparison with Similar Compounds
- 4-Methoxyphenylhydrazine Hydrochloride
- Phenylhydrazine Hydrochloride
- 1-(4-Phenoxyphenyl)hydrazine Hydrochloride
- 1-Naphthalenyl Hydrazine Hydrochloride
Comparison: 2-Methoxyphenylhydrazine Hydrochloride is unique due to its methoxy group, which provides distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it particularly useful in specific organic synthesis applications and research studies .
Properties
IUPAC Name |
(2-methoxyphenyl)hydrazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.ClH/c1-10-7-5-3-2-4-6(7)9-8;/h2-5,9H,8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HECSHXUNOVTAIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1251925-21-9, 6971-45-5 | |
Record name | Hydrazine, (2-methoxyphenyl)-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1251925-21-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydrazine, (2-methoxyphenyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6971-45-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
174.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6971-45-5 | |
Record name | 6971-45-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66535 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2-methoxyphenyl)hydrazine monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.454 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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